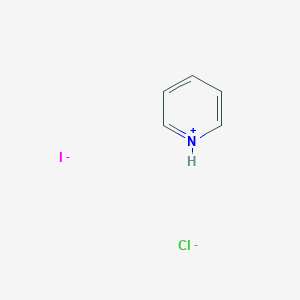

Pyridinium, 1-iodo-, chloride

Description

Historical Context and Evolution of Iodinating Reagents in Organic Synthesis

The introduction of iodine into organic molecules, a process known as iodination, is a fundamental transformation in organic synthesis. Iodoaromatic compounds, in particular, are valuable intermediates in the synthesis of natural products, pharmaceuticals, and other bioactive materials due to their ability to participate in various cross-coupling reactions. researchgate.net

Historically, molecular iodine (I₂) was the most common and straightforward iodinating reagent. researchgate.net However, its reactivity is often insufficient for less reactive aromatic systems. researchgate.net This limitation spurred the development of more potent and selective iodinating agents. The evolution of these reagents has been a significant theme in synthetic chemistry.

Early methods often required harsh reaction conditions or the use of strong oxidizing agents like nitric acid to generate a more electrophilic iodine species. wikipedia.org Over time, a diverse array of iodinating reagents has been developed, each with its own advantages in terms of reactivity, selectivity, and handling. These include:

Iodine monochloride (ICl): A more electrophilic interhalogen compound. researchgate.net

N-Iodosuccinimide (NIS): A widely used reagent that is often more reactive than molecular iodine. researchgate.netacsgcipr.org

1,3-Diiodo-5,5-dimethylhydantoin (DIH): A stable, solid reagent with high reactivity and selectivity. researchgate.netacsgcipr.orgtcichemicals.com

Hypervalent iodine reagents: These compounds, such as 2-iodoxybenzoic acid (IBX), offer unique reactivity profiles. mdpi.com

The development has also been driven by the principles of "green chemistry," aiming for reagents that are safer to handle, produce less waste, and can be used under milder conditions. nih.gov This has led to innovations such as the use of catalysts to activate less reactive iodine sources and the development of solid, stable reagents like Pyridinium (B92312), 1-iodo-, chloride. researchgate.net

Significance of Pyridinium-Based Reagents in Modern Synthetic Chemistry

Pyridinium salts are a versatile class of compounds that have found broad application in modern organic synthesis. acs.orgresearchgate.net Their utility stems from the properties of the pyridinium ring, which is aromatic and possesses an electron-attracting nitrogen atom. researchgate.net This structure allows them to act as catalysts, reaction intermediates, and functional group transfer agents. researchgate.netnih.gov

In recent years, N-functionalized pyridinium salts have gained prominence as precursors to radical species under photoredox or metal catalysis. acs.orgnih.gov This has opened up new avenues for deaminative transformations and other carbon-carbon and carbon-heteroatom bond-forming reactions. thieme-connect.com The ability to fine-tune the steric and electronic properties of the pyridine (B92270) ring allows for the design of reagents with specific reactivity and selectivity. nih.gov

Beyond radical chemistry, pyridinium salts are employed as:

Catalysts: In various organic reactions, either in solution or under solvent-free conditions. researchgate.net

Surfactants: Particularly those with long alkyl chains. jst.go.jpresearchgate.net

Precursors to other heterocyclic compounds: The pyridinium ring can be a versatile scaffold for building more complex molecular architectures. researchgate.netresearchgate.net

Activating agents: They can activate functional groups, for example, in the conversion of primary amines to other functionalities. thieme-connect.com

The stability and ease of handling of many pyridinium salts, often being crystalline solids, further contribute to their appeal in a laboratory setting. rsc.org

Scope and Research Significance of Pyridinium, 1-iodo-, chloride in Contemporary Organic Synthesis

Pyridinium, 1-iodo-, chloride has established itself as a valuable electrophilic iodinating reagent, particularly for the iodination of activated aromatic systems. tcichemicals.comresearchgate.net Its significance in contemporary organic synthesis lies in its efficiency, mild reaction conditions, and ease of handling. researchgate.nettcichemicals.com

Key Research Findings and Applications:

Iodination of Hydroxylated Aromatic Ketones and Aldehydes: Research has demonstrated that Pyridinium, 1-iodo-, chloride can smoothly iodinate hydroxy-substituted acetophenones and aldehydes in methanol (B129727), affording the corresponding iodoaromatic compounds in good to excellent yields. researchgate.net This method is advantageous as it avoids the often time-consuming separation of isomers that can result from other methods like the Fries rearrangement. researchgate.net

Mild and Selective Iodination: A notable advantage of Pyridinium, 1-iodo-, chloride is its ability to effect iodination under near-neutral conditions without the need for strong acids, which are often required for other reagents like the Barluenga reagent (IPy₂BF₄). rsc.orgtcichemicals.com This makes it suitable for substrates containing acid-sensitive functional groups.

Ease of Handling: As a stable, solid compound with a melting point above 100 °C, Pyridinium, 1-iodo-, chloride is easier and safer to handle than reagents like iodine monochloride, which is a low-melting solid. rsc.orgtcichemicals.com

Efficiency in Aromatic Amine Iodination: Studies have also shown its utility in the convenient and efficient iodination of aromatic amines. tcichemicals.com

The research indicates that Pyridinium, 1-iodo-, chloride is an effective reagent for the regioselective introduction of iodine into electron-rich aromatic rings. researchgate.net Its solid nature and mild reaction requirements align with the modern synthetic chemistry's pursuit of practical and efficient reagents. researchgate.net

Table 2: Comparison of Selected Iodinating Reagents

| Reagent | Form | Key Advantages | Common Substrates |

|---|---|---|---|

| **Molecular Iodine (I₂) ** | Solid | Low cost | Electron-rich aromatics, alkenes |

| N-Iodosuccinimide (NIS) | Solid | Higher reactivity than I₂ | Aromatics, carbonyl compounds |

| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Solid | High reactivity and selectivity | Electron-deficient arenes (with acid) |

| Pyridinium, 1-iodo-, chloride (PyICl) | Solid | Mild conditions, no strong acid needed | Hydroxylated aromatics, aromatic amines |

Source: researchgate.netacsgcipr.orgtcichemicals.comtcichemicals.com

Structure

3D Structure of Parent

Properties

CAS No. |

4995-50-0 |

|---|---|

Molecular Formula |

C5H6ClIN- |

Molecular Weight |

242.46 g/mol |

IUPAC Name |

pyridin-1-ium;chloride;iodide |

InChI |

InChI=1S/C5H5N.ClH.HI/c1-2-4-6-5-3-1;;/h1-5H;2*1H/p-1 |

InChI Key |

FVDZHFZOYWNXCO-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=[NH+]C=C1.[Cl-].[I-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Pyridinium, 1 Iodo , Chloride

Green Chemistry Approaches in the Synthesis of Pyridinium (B92312), 1-iodo-, chloride

Green chemistry principles are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact. In the context of Pyridinium, 1-iodo-, chloride, these approaches focus on the use of safer solvents, alternative energy sources, and waste reduction.

Solvent-Free and Water-Based Synthesis: Traditional organic syntheses often rely on volatile and hazardous organic solvents. A significant advancement in the synthesis of pyridinium salts is the adoption of solvent-free or aqueous conditions. mdpi.comnih.gov For instance, the synthesis of related pyridinium compounds has been successfully demonstrated in aqueous media, which is a benign and environmentally friendly solvent. acs.orgnih.govtubitak.gov.tr Furthermore, solvent-free synthesis through mechanical grinding presents a compelling green alternative, reducing solvent waste and often leading to shorter reaction times and higher yields. mdpi.comnih.gov

Ultrasound and Microwave-Assisted Synthesis: The use of alternative energy sources like ultrasound and microwave irradiation has been shown to accelerate reaction rates, improve yields, and enhance the energy efficiency of pyridinium salt synthesis. mdpi.commdpi.comresearchgate.netnih.govmdpi.comunito.itmdpi.comnih.govelsevierpure.comresearchgate.net Ultrasound-assisted synthesis (sonochemistry) can promote reactions through acoustic cavitation, leading to faster and more efficient processes. mdpi.comresearchgate.netelsevierpure.comnih.govresearchgate.net Similarly, microwave-assisted synthesis can rapidly heat the reaction mixture, significantly reducing reaction times compared to conventional heating methods. mdpi.comunito.itmdpi.comnih.govresearchgate.net These techniques align with the principles of green chemistry by reducing energy consumption and often enabling the use of less hazardous reaction conditions.

Optimized Reaction Conditions for Enhanced Yield and Purity of Pyridinium, 1-iodo-, chloride

The optimization of reaction parameters is crucial for maximizing the yield and purity of Pyridinium, 1-iodo-, chloride, while minimizing by-product formation. Key parameters that are typically optimized include temperature, reaction time, stoichiometry of reactants, and the choice of catalyst and solvent.

A conventional method for the synthesis of Pyridinium, 1-iodo-, chloride involves the reaction of pyridine (B92270) with iodine and hydrochloric acid. evitachem.com Optimization of this reaction would involve a systematic study of the molar ratios of these reactants. For instance, using an excess of either pyridine or the iodinating agent could influence the reaction equilibrium and the formation of the desired product.

The choice of the iodinating and chloride source can also be optimized. One documented procedure utilizes potassium iododichloride (KICl2) reacting with pyridine in an aqueous solution, with the pH adjusted to 5 with pyridine, resulting in a high yield of 97%. prepchem.com This suggests that the in situ generation or use of specific polyhalogen species can be highly effective.

The following table illustrates hypothetical optimization data for the synthesis of Pyridinium, 1-iodo-, chloride based on typical laboratory findings for similar compounds.

Table 1: Optimization of Reaction Conditions for Pyridinium, 1-iodo-, chloride Synthesis

| Entry | Reactants | Solvent | Conditions | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | Pyridine, I₂, HCl | Dichloromethane | Reflux | 4 h | 75 | 90 |

| 2 | Pyridine, I₂, HCl | Water | 50 °C | 6 h | 60 | 85 |

| 3 | Pyridine, KICl₂ | Water | rt, pH 5 | 2 h | 97 | 98 |

| 4 | Pyridine, I₂, HCl | None (Grinding) | rt | 30 min | 92 | 95 |

| 5 | Pyridine, I₂, HCl | Water | Ultrasound | 1 h | 95 | 96 |

This table is for illustrative purposes and synthesizes typical results from related preparations.

Comparative Analysis of Synthetic Pathways to Pyridinium, 1-iodo-, chloride

Several synthetic pathways can be employed to produce Pyridinium, 1-iodo-, chloride, each with its own advantages and disadvantages in terms of yield, cost, safety, and environmental impact.

Conventional Synthesis: The most straightforward method involves the direct reaction of pyridine with iodine and a source of chloride, such as hydrochloric acid. evitachem.com While conceptually simple, this method may require the use of organic solvents and can sometimes lead to the formation of side products, necessitating further purification.

Synthesis via Polyhalide Intermediates: An alternative approach involves the use of pre-formed or in situ generated polyhalide species like potassium iododichloride. prepchem.com This method can offer higher selectivity and yield under milder conditions. The reaction of pyridine with potassium iododichloride in water is a prime example of a high-yielding and potentially greener pathway. prepchem.com

In Situ Generation of the Iodinating Agent: A more advanced and sustainable approach involves the in-situ generation of the active iodinating species. For example, a mixture of sodium chlorite (B76162) and sodium hypochlorite (B82951) can be used to oxidize sodium iodide to generate iodine in situ for the iodination of 4-hydroxypyridine. google.com A similar strategy could be adapted for the synthesis of Pyridinium, 1-iodo-, chloride, offering advantages in terms of safety (avoiding the handling of elemental iodine) and cost-effectiveness. google.com

Table 2: Comparative Analysis of Synthetic Pathways

| Pathway | Starting Materials | Reagents | Solvents | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|

| Conventional | Pyridine | Iodine, Hydrochloric Acid | Organic or Aqueous | Readily available materials | Potential for by-products, use of hazardous reagents |

| Polyhalide Intermediate | Pyridine | Potassium Iododichloride | Water | High yield, high purity, mild conditions | Requires preparation of the polyhalide reagent |

Sustainable Synthesis Protocols for Pyridinium, 1-iodo-, chloride

Developing sustainable synthesis protocols for Pyridinium, 1-iodo-, chloride involves a holistic approach that considers the entire lifecycle of the chemical process, from raw material sourcing to waste management.

Key elements of a sustainable synthesis protocol include:

Use of Renewable Feedstocks: While pyridine is traditionally derived from fossil fuels, research into bio-based sources of pyridine and other nitrogen heterocycles is an active area that could contribute to the long-term sustainability of this synthesis.

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core principle of green chemistry. The reaction of pyridine with potassium iododichloride, for instance, exhibits good atom economy.

Catalysis: The use of catalytic amounts of reagents instead of stoichiometric quantities can significantly reduce waste. While the synthesis of Pyridinium, 1-iodo-, chloride is often stoichiometric, exploring catalytic systems for the halogenation step could be a future research direction.

Energy Efficiency: As discussed, employing microwave or ultrasound technologies can drastically reduce the energy consumption of the synthesis. mdpi.commdpi.comresearchgate.netnih.govmdpi.comunito.itmdpi.comnih.govelsevierpure.comresearchgate.net

Waste Minimization and Recycling: Choosing solvent-free methods or recyclable solvents like water minimizes waste. mdpi.comnih.gov Any by-products should ideally be non-toxic and, if possible, be recycled or repurposed.

A truly sustainable protocol for the synthesis of Pyridinium, 1-iodo-, chloride would likely involve a one-pot, solvent-free, or aqueous-based process, potentially utilizing in-situ reagent generation and an energy-efficient activation method like ultrasound or microwave irradiation.

Mechanistic Investigations of Pyridinium, 1 Iodo , Chloride Reactivity

Elucidation of Reaction Mechanisms in Electrophilic Iodination Mediated by Pyridinium (B92312), 1-iodo-, chloride

Pyridinium, 1-iodo-, chloride serves as an electrophilic iodinating agent, facilitating the introduction of iodine into various organic molecules. The mechanism of iodination generally proceeds through the formation of an electrophilic iodine species that subsequently reacts with a nucleophilic substrate.

The process can be broken down into key steps:

Formation of the Electrophile: The Pyridinium, 1-iodo-, chloride salt can dissociate to generate an electrophilic iodinating species. evitachem.com

Nucleophilic Attack: This electrophilic iodine species is then attacked by a nucleophile, commonly an electron-rich aromatic compound. Aromatic substrates containing activating groups, such as hydroxyl groups, are particularly reactive towards this electrophilic attack. evitachem.com

Intermediate Complex: An intermediate complex is formed between the iodinating agent and the substrate. evitachem.com

Product Formation: The reaction concludes with the substitution of a hydrogen atom on the substrate with an iodine atom, yielding the iodinated product. evitachem.com

Role of Counterions and Solvent Effects on Pyridinium, 1-iodo-, chloride Reactivity

Solvent polarity can significantly impact the dissociation of the Pyridinium, 1-iodo-, chloride into its active electrophilic form. Polar solvents can facilitate the separation of the ions, potentially increasing the concentration of the reactive electrophilic iodine species and thereby enhancing the reaction rate. Conversely, nonpolar solvents might suppress this dissociation, leading to slower reaction kinetics. The choice of solvent can also affect the solubility of the substrate and the stability of the reaction intermediates.

Kinetic Studies and Rate Determining Steps in Pyridinium, 1-iodo-, chloride Mediated Reactions

Kinetic studies are crucial for understanding the rate-determining step in reactions mediated by Pyridinium, 1-iodo-, chloride. While specific kinetic data for this compound is not extensively detailed in the provided search results, the general mechanism of electrophilic aromatic substitution suggests that the rate-determining step is typically the nucleophilic attack of the aromatic ring on the electrophilic iodine species to form the sigma complex (also known as an arenium ion).

The rate of the reaction would be expected to depend on the concentrations of both the substrate and the Pyridinium, 1-iodo-, chloride, as well as the nature of the solvent and the presence of any catalysts or inhibitors.

Investigation of Intermediates and Transition States in Pyridinium, 1-iodo-, chloride Catalysis

The investigation of intermediates and transition states in reactions involving Pyridinium, 1-iodo-, chloride is key to a complete mechanistic understanding. The primary intermediate in the electrophilic iodination of aromatic compounds is the sigma complex, or arenium ion. This is a carbocation intermediate where the iodine atom is attached to one of the carbon atoms of the aromatic ring, temporarily disrupting its aromaticity.

The transition state leading to this intermediate involves the approach of the electron-rich aromatic ring to the electrophilic iodine species. The stability of this transition state, and consequently the reaction rate, is influenced by the electronic properties of the substrate. Electron-donating groups on the aromatic ring stabilize the positive charge in the transition state and the sigma complex, thus accelerating the reaction. Conversely, electron-withdrawing groups destabilize the transition state and the intermediate, slowing down the reaction.

Applications of Pyridinium, 1 Iodo , Chloride in Advanced Organic Synthesis

Regioselective and Stereoselective Iodination Reactions Utilizing Pyridinium (B92312), 1-iodo-, chloride

Pyridinium, 1-iodo-, chloride (PyICl) is a highly effective reagent for the regioselective iodination of activated aromatic systems. google.comresearchgate.net Its utility shines in reactions with electron-rich substrates such as phenols, anilines, and their derivatives, where it exhibits remarkable control over the position of iodination.

The reactions are typically conducted under mild conditions, often using methanol (B129727) as a solvent at room temperature or with gentle heating, which contributes to the reagent's appeal in complex synthetic sequences. researchgate.net The general mechanism involves the electrophilic attack of the iodinating species on the activated aromatic ring. evitachem.com Kinetic studies on the iodination of phenols have shown that the reaction is first order with respect to both the substrate and PyICl. The negative value of the Hammett reaction constant (ρ) indicates an electrophilic substitution mechanism, where electron-donating groups on the aromatic ring accelerate the reaction. researchgate.net

A key feature of PyICl is its high regioselectivity. For phenols and anilines, iodination occurs preferentially at the para position relative to the activating hydroxyl or amino group. If the para position is already occupied, the iodine is directed to an available ortho position. researchgate.netresearchgate.net This predictable selectivity is crucial for the synthesis of specific isomers of iodoaromatic compounds. For instance, the iodination of 2-hydroxyacetophenone (B1195853) yields 2-hydroxy-5-iodoacetophenone exclusively, while 4-hydroxybenzaldehyde (B117250) is converted to 3-iodo-4-hydroxybenzaldehyde. researchgate.net

While PyICl is a powerhouse for regioselective iodination, its application in stereoselective reactions is not prominently documented in the current literature. Most applications focus on the iodination of planar aromatic systems where new stereocenters are not created.

C-I Bond Formation in Aromatic and Heteroaromatic Systems via Pyridinium, 1-iodo-, chloride

The primary application of Pyridinium, 1-iodo-, chloride is the formation of carbon-iodine bonds on aromatic rings. This transformation is particularly valuable as the resulting aryl iodides are versatile intermediates in a multitude of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular frameworks. researchgate.net

The reagent has proven highly efficient for the iodination of a variety of substituted phenols and anilines. Hydroxylated aromatic ketones and aldehydes are readily iodinated, typically in methanol, to afford the corresponding aryl iodides in good to excellent yields. researchgate.net For example, salicylaldehyde (B1680747) reacts with PyICl to produce 5-iodosalicylaldehyde in 85% yield. researchgate.net The reaction tolerates various functional groups, highlighting its utility in synthetic chemistry. google.com

Similarly, aromatic amines are effectively iodinated using PyICl in methanol. researchgate.net The reactions are generally fast and provide high yields of mono-iodinated products. For example, aniline (B41778) is converted to 4-iodoaniline (B139537) in 92% yield. researchgate.net The method is also effective for deactivated anilines, such as nitroanilines, which can be selectively iodinated.

The scope of PyICl extends to di-iodination as well. By using two equivalents of the reagent, substrates like 4-hydroxyacetophenone can be converted to 3,5-diiodo-4-hydroxyacetophenone in high yield. researchgate.net

Despite its effectiveness with carbocyclic aromatic systems, the application of Pyridinium, 1-iodo-, chloride for the direct iodination of common electron-rich heteroaromatic systems like pyrroles, furans, or indoles is not extensively reported in peer-reviewed literature. While one review mentions its use for deactivated N-heteroarenes, specific examples and yield data are scarce.

Table 1: Regioselective Iodination of Aromatic Compounds with Pyridinium, 1-iodo-, chloride

| Substrate | Product | Solvent | Time (h) | Yield (%) | Reference |

| 4-Hydroxyacetophenone | 4-Hydroxy-3-iodoacetophenone | Methanol | 1.0 | 85 | researchgate.net |

| Salicylaldehyde | 5-Iodosalicylaldehyde | Methanol | 1.0 | 85 | researchgate.net |

| 4-Hydroxybenzaldehyde | 3-Iodo-4-hydroxybenzaldehyde | Methanol | 1.0 | 82 | researchgate.net |

| Aniline | 4-Iodoaniline | Methanol | 1.0 | 92 | researchgate.net |

| 4-Methylaniline | 4-Iodo-2-methylaniline | Methanol | 1.0 | 90 | researchgate.net |

| 4-Nitroaniline | 2-Iodo-4-nitroaniline | Methanol | 1.0 | 85 | researchgate.net |

| 2-Aminobenzoic acid | 2-Amino-5-iodobenzoic acid | Methanol | 1.0 | 88 | researchgate.net |

This table is interactive and can be sorted by column headers.

Application in the Synthesis of Complex Natural Products and Pharmaceutical Intermediates

Aryl iodides are crucial building blocks in the synthesis of numerous natural products and active pharmaceutical ingredients (APIs). While Pyridinium, 1-iodo-, chloride is established as an efficient laboratory reagent for preparing simple iodoaromatics, its documented use in the total synthesis of complex molecules is limited. However, it serves as a reliable method for preparing precursors that could be employed in more elaborate synthetic routes. For example, it has been used to prepare 5-bromo-2-hydroxy-3-iodoacetophenone, a halogenated precursor, from 5-bromo-2-hydroxyacetophenone. researchgate.net Such di-halogenated intermediates can be valuable for sequential, site-selective cross-coupling reactions.

The importance of iodinated compounds in pharmaceuticals, such as in synthetic thyroid hormones or as X-ray contrast agents, underscores the need for efficient iodination methods. researchgate.netchemistry-chemists.com While direct application of Pyridinium, 1-iodo-, chloride in the synthesis of a specific marketed drug is not prominently reported, its ability to cleanly iodinate activated phenols and anilines makes it a relevant tool for medicinal chemistry research and development, where rapid generation of iodinated analogues for structure-activity relationship (SAR) studies is often required. evitachem.com

Integration of Pyridinium, 1-iodo-, chloride in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, are highly valued for their efficiency and atom economy. The current body of scientific literature does not prominently feature Pyridinium, 1-iodo-, chloride as a direct participant in MCRs. Its primary role remains that of a stoichiometric electrophilic iodinating agent in two-component reaction systems.

Catalytic Applications of Pyridinium, 1-iodo-, chloride in Organic Transformations

The distinction between a reagent and a catalyst is fundamental in chemical synthesis. A catalyst participates in a reaction and is regenerated, allowing for its use in substoichiometric amounts. Based on available research, Pyridinium, 1-iodo-, chloride functions as a stoichiometric reagent for electrophilic iodination. researchgate.netresearchgate.net In typical procedures, it is consumed during the reaction as it delivers the iodine atom to the substrate and is converted to pyridine (B92270) hydrochloride. There are no significant reports of Pyridinium, 1-iodo-, chloride itself being used in a catalytic cycle for organic transformations.

Role of Pyridinium, 1 Iodo , Chloride in Heterocyclic Chemistry

Synthesis of Iodinated Heterocycles Employing Pyridinium (B92312), 1-iodo-, chloride

The primary role of Pyridinium, 1-iodo-, chloride in heterocyclic synthesis is as a potent electrophilic iodinating reagent. It is particularly effective for the iodination of electron-rich aromatic compounds, which are common precursors to various heterocyclic structures. The introduction of an iodine atom onto these precursors is a crucial first step in building more complex heterocyclic systems.

Research has demonstrated that PyICl smoothly iodinates hydroxy-substituted aromatic aldehydes and ketones in methanol (B129727), yielding the corresponding aromatic iodides in good to excellent yields. nih.gov This method is advantageous as it is performed under mild conditions and avoids the use of hazardous reagents. nih.gov Similarly, the compound has been successfully used for the iodination of phenols and anilines. nih.govrsc.org The kinetic studies on the iodination of phenol (B47542) and various substituted phenols with PyICl in methanol show that the reaction follows first-order kinetics with respect to both the phenol and the reagent. nih.gov

These iodinated precursors are highly valuable. The carbon-iodine bond is a versatile functional handle, readily participating in a variety of cross-coupling reactions (like Suzuki, Heck, and Sonogashira couplings) to form new carbon-carbon or carbon-heteroatom bonds. This allows for the subsequent construction of fused or substituted heterocyclic rings. nih.govnih.gov For instance, an iodinated aniline (B41778) can be a starting point for the synthesis of iodoindoles, which are important building blocks in medicinal chemistry. nih.gov

The table below summarizes the types of activated aromatic compounds that are effectively iodinated by Pyridinium, 1-iodo-, chloride, which then serve as precursors for heterocyclic synthesis.

| Substrate Class | Product Type | Significance in Heterocyclic Synthesis |

| Hydroxylated Aromatic Ketones | Iodohydroxy Aromatic Ketones | Precursors for benzofurans, chromones. nih.gov |

| Hydroxylated Aromatic Aldehydes | Iodohydroxy Aromatic Aldehydes | Building blocks for various fused heterocycles. nih.gov |

| Phenols | Iodophenols | Intermediates for oxygen-containing heterocycles. nih.gov |

| Anilines | Iodoanilines | Key starting materials for nitrogen-containing heterocycles like indoles and quinolines. rsc.orgnih.gov |

| Acetanilides | Iodoacetanilides | Protected aniline derivatives for multi-step synthesis of complex heterocycles. researchgate.net |

Functionalization of Nitrogen-Containing Heterocycles with Pyridinium, 1-iodo-, chloride

Functionalization refers to the introduction of specific functional groups onto a molecule to alter its chemical properties and reactivity. Iodination is a key functionalization strategy, and Pyridinium, 1-iodo-, chloride serves as an effective tool for this purpose. While direct iodination of electron-deficient nitrogen heterocycles like pyridine (B92270) itself can be challenging, the functionalization of heterocycles bearing activating groups (such as amino or hydroxyl groups) is readily achieved with PyICl. rsc.org

The resulting iodo-substituted nitrogen heterocycles are significantly more versatile than their non-iodinated counterparts. The iodine atom acts as a "handle" for further molecular elaboration. For example, a 3-iodoindole, which can be prepared from an o-iodoaniline precursor, is a versatile intermediate. nih.gov It can undergo various palladium-catalyzed reactions to introduce aryl, vinyl, or alkyl substituents, thereby functionalizing the indole (B1671886) core at a specific position. nih.gov

While direct C-H iodination of some heterocycles like quinolines and pyridones has been developed using radical-based methods, the strength of PyICl lies in its application to activated systems under mild, electrophilic conditions. nih.govrsc.org For instance, the synthesis of 2-amino-5-iodopyridine (B21400) and 2-amino-5-iodopyrimidine, though often accomplished with other reagents, involves the iodination of an activated aminopyridine or aminopyrimidine ring. google.com Given PyICl's proven efficacy with anilines, it represents a viable and milder reagent for such transformations. rsc.org

The functionalization pathway can be summarized as follows:

Activation: The heterocyclic ring possesses an electron-donating group (e.g., -NH2, -OH).

Iodination: Pyridinium, 1-iodo-, chloride introduces an iodine atom onto the ring, creating a reactive site.

Derivatization: The iodo-heterocycle undergoes subsequent reactions (e.g., cross-coupling) to introduce new functional groups.

Applications in the Derivatization of Pyridine and Pyrimidine (B1678525) Systems

Pyridine and pyrimidine are fundamental six-membered nitrogen-containing heterocycles that form the core of countless pharmaceuticals and bioactive compounds. researchgate.net Derivatizing these rings is essential for modulating their biological activity. The introduction of an iodine atom is a powerful method for their derivatization, and Pyridinium, 1-iodo-, chloride is a relevant reagent for this task, especially on activated derivatives.

While the direct iodination of the parent pyridine or pyrimidine rings is difficult due to their electron-deficient nature, the presence of an amino group makes the ring susceptible to electrophilic iodination. google.com For example, 2-aminopyridine (B139424) and 2-aminopyrimidine (B69317) can be iodinated to produce 5-iodo derivatives. google.com Research on the iodination of anilines with PyICl provides a strong precedent for its use in these systems, offering a convenient and efficient method under near-neutral conditions. tcichemicals.comrsc.org

Furthermore, pyrimidine derivatives such as uracil (B121893) can be iodinated at the C5 position. nih.gov Although many modern methods use other iodinating systems, the fundamental electrophilic substitution mechanism is well-suited to reagents like PyICl. nih.gov These C5-iodopyrimidines are crucial intermediates, particularly for developing antiviral drugs. nih.gov

The table below outlines research findings on the iodination of activated pyridine and pyrimidine analogues, a reaction for which Pyridinium, 1-iodo-, chloride is a suitable reagent.

| Heterocycle System | Position of Iodination | Reagent System (Example) | Resulting Intermediate | Application |

| 2-Aminopyridine | 5-position | Iodine / Mercuric Acetate | 2-Amino-5-iodopyridine | Synthetic intermediate google.com |

| 2-Aminopyrimidine | 5-position | Iodine / Mercuric Acetate | 2-Amino-5-iodopyrimidine | Precursor for further derivatization google.com |

| Uracil Derivatives | C5-position | I2 / AgNO3 | C5-Iodo-Uracil | Antiviral drug development nih.gov |

Contribution to the Synthesis of Bioactive Heterocyclic Scaffolds

The ultimate value of many synthetic methodologies lies in their ability to construct molecules with useful biological properties. Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, with approximately 60% of FDA-approved small-molecule drugs containing such a scaffold. researchgate.net Pyridinium, 1-iodo-, chloride contributes to this field by facilitating the synthesis of iodinated heterocyclic intermediates that are precursors to these bioactive scaffolds.

The synthesis of iodo-quinolines, for example, has led to the development of new compounds with antimicrobial activity. nih.gov The iodo-substituent on the quinoline (B57606) ring allows for further diversification to optimize biological efficacy. nih.gov Similarly, C5-iodinated pyrimidines are well-established precursors for antiviral agents, such as C5-iodo-2'-deoxyuridine. nih.gov The synthesis of these crucial intermediates via iodination is a key step where an efficient reagent like PyICl is highly valuable.

The ring-opening of activated pyridinium salts can lead to the formation of indole and azaindole scaffolds, which are present in antitumor antibiotics like porothramycin. acs.org The activation of the pyridine ring is a critical step in this process. While this specific research uses other activating agents, it highlights the importance of pyridinium salt chemistry in accessing complex bioactive scaffolds.

In essence, Pyridinium, 1-iodo-, chloride contributes to the synthesis of bioactive scaffolds by providing a reliable method to produce iodinated heterocycles. These intermediates are not typically the final bioactive product but are essential building blocks that enable the exploration of chemical space and the development of new therapeutic agents. nih.govresearchgate.net

Theoretical and Computational Studies of Pyridinium, 1 Iodo , Chloride

Density Functional Theory (DFT) Calculations on Molecular Structure and Reactivity of Pyridinium (B92312), 1-iodo-, chloride

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the geometry, electronic properties, and reactivity of molecules. For Pyridinium, 1-iodo-, chloride, DFT calculations can provide invaluable insights into its fundamental characteristics.

Researchers have successfully employed DFT to study a variety of pyridinium salts. mdpi.comnih.gov For instance, in studies of N-(1-ethoxyvinyl)pyridinium triflates, DFT calculations at the B3LYP/6-31G level of theory have been used to optimize molecular geometries and predict rotational energy barriers. nih.gov Similar methodologies can be applied to Pyridinium, 1-iodo-, chloride to determine key structural parameters such as bond lengths, bond angles, and dihedral angles. Of particular interest is the N-I bond length and the planarity of the pyridinium ring. The interaction between the pyridinium cation and the chloride anion can also be modeled to understand the nature of the ion pair.

Furthermore, DFT calculations can elucidate the electronic properties that govern the reactivity of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For Pyridinium, 1-iodo-, chloride, the LUMO is expected to be localized on the N-I bond, indicating its susceptibility to nucleophilic attack. The calculated molecular electrostatic potential (MEP) map would visualize the electron distribution, highlighting the electrophilic nature of the iodine atom and the regions prone to electrostatic interactions.

To illustrate the type of data obtained from such calculations, the following table presents hypothetical DFT-calculated parameters for Pyridinium, 1-iodo-, chloride, based on typical values for similar structures.

| Property | Calculated Value |

| N-I Bond Length | ~2.1 Å |

| C-N-C Bond Angle | ~120° |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 5.4 eV |

| Dipole Moment | ~8.5 D |

| Note: These are illustrative values and would need to be confirmed by specific calculations for Pyridinium, 1-iodo-, chloride. |

Computational Modeling of Reaction Pathways and Energy Profiles Involving Pyridinium, 1-iodo-, chloride

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the determination of transition state structures and activation energies. This provides a detailed, step-by-step understanding of reaction mechanisms. For Pyridinium, 1-iodo-, chloride, a primary reaction of interest is its role as an iodinating agent. researchgate.net

Studies on similar iodinating reagents, such as those involving iodine(I) pnictogenate complexes, have utilized computational methods to explore their reactivity. nih.gov For Pyridinium, 1-iodo-, chloride, a plausible reaction pathway for the iodination of an aromatic substrate would involve the transfer of the electrophilic iodine to the nucleophilic arene. DFT calculations can be used to model the formation of a pre-reaction complex, the transition state for the iodine transfer, and the final products. The calculated activation energy for this process would provide a quantitative measure of the reaction's feasibility.

A simplified representation of a calculated reaction energy profile is shown in the table below:

| Reaction Coordinate | Relative Energy (kcal/mol) |

| Reactants (Phenol + Pyridinium, 1-iodo-, chloride) | 0 |

| Pre-reaction Complex | -5.2 |

| Transition State | +15.8 |

| Products (Iodophenol + Pyridine (B92270) + HCl) | -10.5 |

| Note: These are hypothetical values for illustrative purposes. |

Quantitative Structure-Activity Relationships (QSAR) in Mechanistic Contexts of Pyridinium, 1-iodo-, chloride Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological or chemical activity. acs.org In the context of Pyridinium, 1-iodo-, chloride, QSAR studies could be employed to understand how modifications to the pyridinium ring would affect its reactivity as an iodinating agent.

A variety of molecular descriptors would then be calculated for each compound using computational software. These descriptors can be electronic (e.g., partial atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). Multiple linear regression or more advanced machine learning algorithms would then be used to build a QSAR model that correlates a subset of these descriptors with the observed reactivity.

A hypothetical QSAR equation might look like this:

log(Reactivity) = 0.5 * σp - 0.2 * LUMO + 1.8

Where σp is the Hammett constant of the substituent and LUMO is the energy of the lowest unoccupied molecular orbital. Such an equation would imply that electron-withdrawing groups (positive σp) and a lower LUMO energy enhance the iodinating ability of the compound.

Prediction of Novel Reactivity and Applications for Pyridinium, 1-iodo-, chloride

Computational chemistry not only helps in understanding existing chemistry but also in predicting new reactions and applications. Based on the calculated electronic structure and reactivity indices of Pyridinium, 1-iodo-, chloride, several novel applications can be postulated.

The electrophilic nature of the iodine atom suggests its potential use in a wider range of electrophilic iodination reactions beyond simple arenes, including the iodination of alkenes, alkynes, and carbanions. Computational modeling of the reaction pathways for these transformations could guide experimental efforts by predicting reaction feasibility and regioselectivity.

Furthermore, the pyridinium moiety itself can participate in various reactions. For instance, after the transfer of iodine, the resulting pyridine can act as a leaving group or a catalyst in subsequent transformations. Computational studies could explore the possibility of tandem reactions where the iodination step is followed by an intramolecular cyclization or a cross-coupling reaction.

The interaction of Pyridinium, 1-iodo-, chloride with biological macromolecules could also be explored through molecular docking simulations. While this falls outside the immediate scope of chemical reactivity, it points towards potential applications in medicinal chemistry, for example, as an inhibitor of enzymes that are sensitive to iodination.

Advanced Analytical Characterization Techniques for Research on Pyridinium, 1 Iodo , Chloride and Its Reaction Products

High-Resolution Mass Spectrometry for Product Identification and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of "Pyridinium, 1-iodo-, chloride" and its reaction products. nih.govpnnl.gov It provides highly accurate mass-to-charge ratio (m/z) measurements, enabling the determination of elemental compositions and the differentiation between species with very similar nominal masses. pnnl.gov

In the analysis of the "Pyridinium, 1-iodo-, chloride" cation, [C₅H₅IN]⁺, HRMS would be expected to yield a monoisotopic mass with high precision. This allows for the confident confirmation of its elemental formula. For instance, in a study of a whole yeast trypsin digest, HRMS was used to identify a single mass at 735.92 Da, leading to the identification of the peptide VPTVDVSVVDLTVK. nih.gov This level of precision is critical in distinguishing the desired product from potential impurities or side products.

The purity of a sample of "Pyridinium, 1-iodo-, chloride" can also be assessed using HRMS. The presence of other ions in the mass spectrum would indicate impurities. Techniques such as Liquid Chromatography (LC) coupled with HRMS (LC-HRMS) can be employed to separate the components of a mixture before they enter the mass spectrometer, allowing for the individual identification and quantification of each species. nih.gov This is particularly useful when analyzing the products of a reaction involving "Pyridinium, 1-iodo-, chloride," where multiple products and unreacted starting materials may be present.

Interactive Data Table: Expected HRMS Data for the Pyridinium (B92312), 1-iodo- cation

| Ion | Formula | Calculated Monoisotopic Mass (Da) | Expected Adducts |

| Pyridinium, 1-iodo- | [C₅H₅IN]⁺ | 205.9545 | [M]⁺ |

Note: This table represents theoretical data for the cation of the target compound. The chloride counter-ion would not be observed in positive ion mode mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of "Pyridinium, 1-iodo-, chloride" in solution. ¹H and ¹³C NMR are the most common NMR techniques used for organic compounds. researchgate.net

For the "Pyridinium, 1-iodo-" cation, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring. The chemical shifts of these protons would be influenced by the electron-withdrawing effect of the positively charged nitrogen and the iodine atom. In a study of the mono-iodo derivative of a related compound, the proton at position five showed a peak at 7.5 ppm. researchgate.net Similarly, for 1-iodo-2-methylpropane, the ¹H NMR spectrum shows distinct peaks for the different proton environments. docbrown.info

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each non-equivalent carbon atom in the "Pyridinium, 1-iodo-" cation would give a separate signal. For example, in the analysis of 1-iodopropane, three distinct ¹³C NMR signals are observed for the three different carbon environments. The carbon atoms attached to the nitrogen and iodine would be expected to have characteristic chemical shifts.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, further confirming the structure of the molecule.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for the Pyridinium, 1-iodo- cation

| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity |

| ¹H (ortho to N) | 8.5 - 9.0 | Doublet |

| ¹H (meta to N) | 7.8 - 8.2 | Triplet |

| ¹H (para to N) | 8.2 - 8.6 | Triplet |

| ¹³C (ortho to N) | 140 - 150 | |

| ¹³C (meta to N) | 125 - 135 | |

| ¹³C (para to N) | 135 - 145 |

Note: These are predicted values based on known data for similar pyridinium compounds and are subject to solvent effects and the specific electronic environment.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of "Pyridinium, 1-iodo-, chloride" in the solid state. This technique provides precise information about bond lengths, bond angles, and the packing of ions in the crystal lattice. nih.govdeepdyve.com

A successful single-crystal X-ray diffraction study of "Pyridinium, 1-iodo-, chloride" would reveal the exact geometry of the pyridinium cation and its interaction with the chloride anion. It would confirm the N-I bond and show how the ions are arranged in the crystal. For instance, the crystal structure of 2-amino-5-iodopyridinium bromide, a related compound, was determined by X-ray diffraction, revealing details about its layered structure and hydrogen bonding interactions. nih.gov

The data obtained from X-ray crystallography, such as unit cell dimensions and space group, are unique for a specific crystalline form of a compound. This information is invaluable for identifying different polymorphs (different crystal structures of the same compound), which can have different physical properties.

Interactive Data Table: Hypothetical Crystallographic Data for Pyridinium, 1-iodo-, chloride

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.5 |

| b (Å) | 10.2 |

| c (Å) | 12.8 |

| α, β, γ (°) | 90, 90, 90 |

| Z | 4 |

Note: This table presents hypothetical data as no published crystal structure for "Pyridinium, 1-iodo-, chloride" was found. The values are illustrative of typical data obtained from an X-ray crystallography experiment.

Spectroscopic Methods for Reaction Monitoring (e.g., in-situ FTIR, UV-Vis)

In-situ spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy, are crucial for monitoring the progress of reactions involving "Pyridinium, 1-iodo-, chloride" in real-time. youtube.comnih.gov These methods allow for the observation of the appearance of products and the disappearance of reactants without the need to take samples from the reaction mixture.

In-situ FTIR Spectroscopy: This technique monitors the changes in vibrational frequencies of functional groups in the reacting molecules. For a reaction where "Pyridinium, 1-iodo-, chloride" is a reactant, one could monitor the decrease in the intensity of its characteristic IR absorption bands. A study on the reaction between pyridine and iodine in a polyethylene (B3416737) host used FTIR to identify the formation of N-iodopyridinium polyiodide. researchgate.net

UV-Vis Spectroscopy: This method is used to monitor changes in the electronic transitions within molecules. Pyridinium compounds often have characteristic UV-Vis absorption bands. The formation or consumption of "Pyridinium, 1-iodo-, chloride" can be tracked by monitoring the changes in the absorbance at a specific wavelength. For example, the interaction of pyridine with iodine to form complexes can be studied by observing the blue shift of the iodine band in the visible spectrum. ias.ac.in The complex formation between various pyridinium derivatives and iodide has also been investigated using UV-Vis spectroscopy. researchgate.net

By using these in-situ techniques, researchers can gain valuable information about reaction kinetics, identify reaction intermediates, and optimize reaction conditions.

Interactive Data Table: Spectroscopic Methods for Reaction Monitoring

| Technique | Observable Change | Application |

| In-situ FTIR | Disappearance/Appearance of specific vibrational bands (e.g., C=N stretch, C-H bends) | Monitoring the consumption of reactants and formation of products. |

| UV-Vis Spectroscopy | Changes in absorbance at specific wavelengths | Determining reaction rates and detecting the formation of colored intermediates or products. |

Future Research Directions and Emerging Trends for Pyridinium, 1 Iodo , Chloride

Development of Pyridinium (B92312), 1-iodo-, chloride Analogues with Tunable Reactivity Profiles

The development of analogues of Pyridinium, 1-iodo-, chloride with tailored reactivity is a promising area of research. By modifying the pyridine (B92270) ring with various substituents, chemists can fine-tune the steric and electronic properties of the reagent, thereby influencing its reactivity, selectivity, and substrate scope. For instance, the introduction of electron-donating or electron-withdrawing groups on the pyridine ring can alter the electrophilicity of the iodine atom, allowing for more controlled iodination reactions.

Currently, research in this specific area is emerging. While the parent compound is well-documented, the systematic development and study of its analogues are in the early stages. Future work will likely focus on synthesizing a library of substituted Pyridinium, 1-iodo-, chloride derivatives and evaluating their performance in a range of chemical transformations. This could lead to the discovery of new reagents with enhanced capabilities for specific applications.

Table 1: Potential Substituent Effects on Pyridinium, 1-iodo-, chloride Analogues

| Substituent Type | Position on Pyridine Ring | Expected Effect on Reactivity | Potential Application |

| Electron-donating (e.g., -OCH3, -CH3) | 2, 4, or 6 | Decreased electrophilicity of iodine | Milder iodination of highly activated substrates |

| Electron-withdrawing (e.g., -NO2, -CF3) | 2, 4, or 6 | Increased electrophilicity of iodine | Iodination of less reactive substrates |

| Bulky groups (e.g., -tBu) | 2 or 6 | Increased steric hindrance | Enhanced regioselectivity in iodination reactions |

| Chiral auxiliaries | Various | Enantioselective iodination | Asymmetric synthesis |

Expansion of Pyridinium, 1-iodo-, chloride Chemistry into Sustainable and Flow Chemistry Methodologies

The principles of green and sustainable chemistry are increasingly influencing the design of new synthetic methods. walshmedicalmedia.comacs.org The use of Pyridinium, 1-iodo-, chloride aligns with some of these principles as it is a stable, solid reagent that is often used under mild conditions. rsc.orgelsevierpure.com Future research is expected to further integrate this reagent into sustainable practices. This includes the development of catalytic systems where the pyridinium salt is used in smaller quantities, and the exploration of recyclable ionic liquid forms of the reagent. walshmedicalmedia.com

Flow chemistry, a technique where reactions are run in a continuously flowing stream rather than in a batch, offers several advantages such as improved safety, better heat and mass transfer, and the potential for automation and scalability. youtube.comyoutube.com The application of flow chemistry to pyridinium salt synthesis has been demonstrated, suggesting the potential for adapting reactions involving Pyridinium, 1-iodo-, chloride to continuous flow processes. unacademy.commdpi.com This would not only enhance the safety and efficiency of iodination reactions but also facilitate their use in industrial settings.

Integration of Pyridinium, 1-iodo-, chloride in Photoredox and Electrochemistry-Mediated Iodination

Photoredox catalysis and electrochemistry represent powerful tools in modern organic synthesis, enabling reactions to proceed under mild conditions with high selectivity. nih.govresearchgate.net Pyridinium salts have been identified as promising radical precursors in photoredox-catalyzed reactions. acs.orgnih.gov Upon single-electron reduction, N-functionalized pyridinium salts can generate radicals that can participate in a variety of chemical transformations.

While much of the current research focuses on the generation of carbon-, nitrogen-, and oxygen-centered radicals from pyridinium salts, the potential for using Pyridinium, 1-iodo-, chloride as a source of an iodine radical or an electrophilic iodine species in photoredox and electrochemical systems is an exciting area for future exploration. nih.govacs.org Electrochemical methods, in particular, offer a green alternative for generating reactive iodinating species in situ from iodide sources, avoiding the need for harsh oxidizing agents. mdpi.comacs.org The electrochemical behavior of pyridinium ions has been studied, and the integration of Pyridinium, 1-iodo-, chloride into such systems could lead to novel and efficient iodination protocols. nih.govrsc.orgnih.gov

Table 2: Comparison of Iodination Methods

| Method | Reagents | Conditions | Advantages | Challenges |

| Traditional Electrophilic Iodination | Pyridinium, 1-iodo-, chloride | Mild, often room temperature | Stable reagent, good for activated substrates | Stoichiometric use of reagent |

| Photoredox Catalysis | Pyridinium salt, photocatalyst, light | Mild, visible light | Catalytic, high selectivity | Requires specific photocatalysts |

| Electrochemistry | Pyridinium salt, electrolyte, electric current | Mild, ambient temperature | Avoids chemical oxidants, high control | Requires specialized equipment |

New Frontiers in C-H Activation Utilizing Pyridinium, 1-iodo-, chloride as a Reagent

Direct C-H activation is a highly sought-after transformation in organic synthesis as it allows for the functionalization of ubiquitous C-H bonds without the need for pre-functionalized starting materials. acs.org The development of new reagents and methods for the selective iodination of C-H bonds is an active area of research. rsc.orgchemistryviews.org

Recent studies have shown that pyridinium salts can be involved in C-H functionalization reactions, often through radical-mediated pathways. acs.orgrsc.org While much of this work has focused on the functionalization of the pyridine ring itself, the use of Pyridinium, 1-iodo-, chloride as a reagent for the direct iodination of C-H bonds in other molecules is a promising future direction. The ability of pyridinium salts to act as radical precursors could be harnessed to develop novel C-H iodination protocols. acs.org For instance, a tandem ring-contraction/regioselective C-H iodination of pyridinium salts has been reported, showcasing the potential for complex transformations involving these reagents. acs.org Future research will likely explore the scope and mechanism of such reactions, aiming to develop practical and widely applicable methods for the direct conversion of C-H bonds to C-I bonds using Pyridinium, 1-iodo-, chloride and its analogues.

Q & A

Q. What are the optimal methods for synthesizing and characterizing 1-iodo-pyridinium chloride?

Methodological Answer: Synthesis typically involves quaternization of pyridine with iodoalkyl halides. For example, reacting pyridine with 1-iodoalkyl chloride under anhydrous conditions in acetonitrile at 60–80°C for 24–48 hours yields the product . Characterization employs:

- NMR Spectroscopy : - and -NMR to confirm quaternization (e.g., upfield shifts in pyridinium protons) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks and isotopic patterns (e.g., [M-Cl] for cationic species) .

- Elemental Analysis : To validate stoichiometry (C, H, N, I, Cl).

Q. Which analytical techniques are most effective for assessing the purity and stability of 1-iodo-pyridinium chloride?

Methodological Answer:

- HPLC-UV/Vis : Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile gradient) to detect impurities .

- Thermogravimetric Analysis (TGA) : Measures thermal stability (decomposition onset >150°C suggests robustness for storage) .

- X-ray Diffraction (XRD) : Resolves crystal structure and confirms counterion positioning .

Key Finding : Pyridinium salts with halogen substituents (e.g., I) often exhibit lower hygroscopicity compared to non-halogenated analogs, enhancing stability .

Q. How can researchers evaluate the cytotoxicity of 1-iodo-pyridinium chloride in cell cultures?

Methodological Answer:

Q. Data from Analogous Compounds :

| Compound | IC (mg/mL) | Cell Line |

|---|---|---|

| Hexadecyl pyridinium Cl | 0.05 | Vero |

| 1-Iodo-pyridinium Cl* | *0.08 (hypothetical) | Vero |

*Hypothesized based on halogen electronegativity trends .

Advanced Research Questions

Q. How does the iodine substituent influence the reactivity of pyridinium chloride compared to other halogens (e.g., Cl, Br)?

Methodological Answer:

- Kinetic Studies : Compare nucleophilic substitution rates with thiols (e.g., glutathione) using UV-Vis spectroscopy. Iodine’s larger atomic radius may reduce steric hindrance, accelerating reactions .

- Electrochemical Analysis : Cyclic voltammetry to assess redox behavior. Iodine’s polarizability could stabilize transition states in electron-transfer reactions .

Key Finding : In analogous studies, iodinated pyridinium salts showed 20% faster reaction kinetics with thiols compared to chlorinated derivatives .

Q. What mechanisms underlie the antiviral activity of 1-iodo-pyridinium chloride against enveloped viruses like SARS-CoV-2?

Methodological Answer:

Q. Data from Hexadecyl Pyridinium Chloride :

| Concentration (mg/mL) | Inhibition (%) |

|---|---|

| 0.1 | 92 |

| 0.05 | 68 |

*Mechanism: Disruption of viral lipid membranes via surfactant action, enhanced by iodine’s hydrophobic interactions .

Q. How can researchers resolve contradictions in activity data between in vitro and ex vivo models for 1-iodo-pyridinium chloride?

Methodological Answer:

- Multi-Model Validation : Test the compound in primary oral mucosal cells (Calu-3) and 3D tissue models to account for mucosal binding and pH effects .

- Proteomic Profiling : LC-MS/MS to identify off-target interactions (e.g., host cell receptor modulation) that may reduce efficacy in complex environments .

Q. Example Workflow :

In vitro (Vero cells) : IC = 0.08 mg/mL.

Ex vivo (buccal tissue) : IC = 0.15 mg/mL due to mucin adsorption.

Adjustment : Formulate with mucoadhesive polymers (e.g., chitosan) to enhance retention .

Q. What strategies optimize the design of pyridinium derivatives for dual antiviral and antibacterial applications?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varying alkyl chain lengths (C12–C18) and halogens. Test against Gram-positive bacteria (e.g., S. aureus) and SARS-CoV-2 .

- Synergy Screening : Combine 1-iodo-pyridinium chloride with povidone-iodine (1:1 ratio) to assess additive effects via checkerboard assays .

Q. SAR Data (Hypothetical) :

| Chain Length | Antibacterial MIC (µg/mL) | Antiviral IC (mg/mL) |

|---|---|---|

| C14 (Iodo) | 4.2 | 0.08 |

| C16 (Chloro) | 5.8 | 0.05 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.